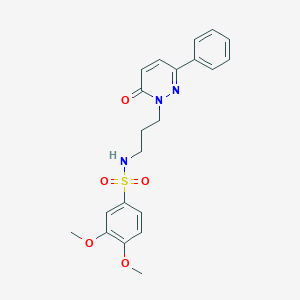

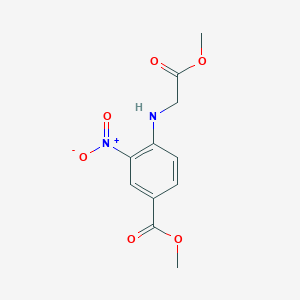

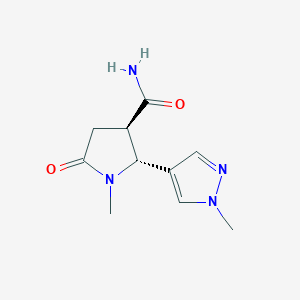

![molecular formula C20H20IN3O3S2 B2819915 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317854-07-2](/img/structure/B2819915.png)

4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the family of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in hypoxic tumors. This compound has been studied extensively for its potential application in cancer therapy.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Compounds similar to the specified chemical have been investigated for their ability to inhibit carbonic anhydrases. For instance, aromatic sulfonamides have been shown to act as inhibitors for various carbonic anhydrase isoenzymes, demonstrating nanomolar inhibitory concentration across different isoenzymes. This suggests potential applications in developing treatments for conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Antifungal Action

Derivatives of sulfonamide-containing compounds have shown promising antimicrobial and antifungal activities. Research has identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for these compounds to be developed into new antimicrobial and antifungal agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).

Synthesis of Heterocyclic Compounds

The chemical has also been a key precursor in the synthesis of various heterocyclic compounds, which have been explored for their biological activities. For example, the synthesis and biological activity of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones have been described, indicating a methodological approach towards developing compounds with potential biological applications (Havaldar & Khatri, 2006).

Antiproliferative Activities

Moreover, studies on the synthesis of pyrazole-sulfonamide derivatives from similar compounds have demonstrated their antiproliferative activities against various cell lines, indicating the potential for cancer treatment applications. This suggests that derivatives of the specified compound may also hold promise in the development of anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Mecanismo De Acción

Target of Action

Similar benzamide and picolinamide compounds have been found to target the lipid-transfer protein sec14p . This protein plays a crucial role in the regulation of lipid metabolism and transport.

Mode of Action

It can be inferred from related compounds that it may selectively inhibit the activity of its target protein . This inhibition could lead to changes in the normal functioning of the protein, thereby affecting the cellular processes it is involved in.

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20IN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVXXLDGPFZKAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

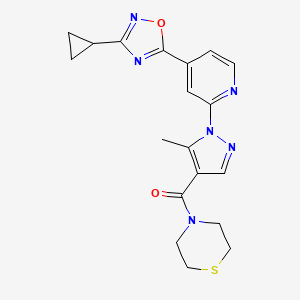

![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)

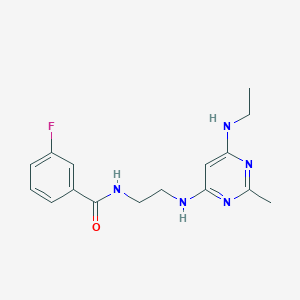

![3-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2819847.png)

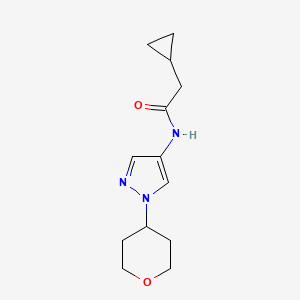

![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2819852.png)